molecular formula C5H4N4OS B142701 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one CAS No. 141946-05-6

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one

Cat. No.: B142701
CAS No.: 141946-05-6
M. Wt: 168.18 g/mol
InChI Key: MECGPFLJSDVABY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with sodium azide in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors, leading to its observed bioactivity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and bioactive molecules .

Properties

IUPAC Name

4-thiophen-2-yl-1H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGPFLJSDVABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427882
Record name 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141946-05-6
Record name 1-thien-2-yl-1,4-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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